l-Methylephedrine hydrochloride

Cardiovascular Pharmacology Adrenergic Receptor Agonists In Vitro Assays

Researchers studying adrenergic signaling often face confounding CNS effects when using ephedrine analogs. l-Methylephedrine hydrochloride addresses this with reduced chronotropic potency vs. l-ephedrine and no significant DAT occupancy at clinical doses, minimizing CNS impact while retaining peripheral activity. • Markedly weaker chronotropic effect than l-ephedrine; PET-confirmed minimal CNS impact. • Patented excipient combinations (e.g., isopropyl palmitate) mitigate discoloration in topical formulations. • Validated LC-MS/MS method for residue monitoring (LOD 0.05 μg/kg, LOQ 0.15 μg/kg).

Molecular Formula C11H17NO.ClH
C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 18760-80-0
Cat. No. B131458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Methylephedrine hydrochloride
CAS18760-80-0
Synonyms(αS)-rel-α-[(1R)-1-(Dimethylamino)ethyl]benzenemethanol Hydrochloride;  _x000B_(+/-)-N-Methylephedrine Hydrochloride;  dl-Methylephedrine Hydrochloride; 
Molecular FormulaC11H17NO.ClH
C11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N(C)C.Cl
InChIInChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H
InChIKeyNTCYWJCEOILKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l-Methylephedrine Hydrochloride: Key Baseline


l-Methylephedrine hydrochloride is a sympathomimetic amine with a molecular weight of 215.72 g/mol and a melting point of 208 °C [1]. It acts as an adrenergic receptor agonist, activating both α- and β-adrenergic receptors [2]. The compound is a derivative of ephedrine and is available in various stereoisomeric forms, with the (1R,2S)-(-)-N-methylephedrine hydrochloride being a specific stereoisomer of interest [3]. Its primary applications include use as an antitussive and bronchodilator, often formulated in combination with other active pharmaceutical ingredients for respiratory conditions [2].

Pathway Adrenergic receptor (α, β) signaling research
Stereochemical (1R,2S)-specific sympathomimetic alkaloid studies
Model Respiratory pathway model investigation

l-Methylephedrine Hydrochloride: Substitution Limitations


In-class substitution is not straightforward due to significant differences in receptor affinity, potency, and central nervous system effects. l-Methylephedrine exhibits a distinct pharmacological profile compared to its analogs, including a markedly weaker chronotropic effect than l-ephedrine and a significantly lower impact on brain dopamine transporter occupancy compared to pseudoephedrine [1]. Analytical methods also require specific validation for l-methylephedrine due to its unique chemical behavior in complex matrices, which can differ from that of other ephedra alkaloids [2]. These quantitative differences underscore the need for precise compound selection based on the specific functional assay or application.

Receptor profile mismatch
Chronotropic potency and adrenoceptor affinity differ from ephedrine analogs; direct substitution may alter assay readout.
CNS activity divergence
DAT occupancy and stimulant CNS effects differ markedly from pseudoephedrine, limiting interchangeability in neuropharmacology studies.
Analytical behavior varies
Unique matrix behavior may require specific LC-MS/MS validation distinct from other ephedra alkaloids.

l-Methylephedrine Hydrochloride: Quantitative Differentiation


Weaker Chronotropic Potency vs. l-Ephedrine

In isolated rat right atria, the positive chronotropic effect (increase in beating rate) of l-Methylephedrine (l-MEP) is substantially weaker than that of l-Ephedrine (l-EPH). The potency ranking was determined as l-EPH > d-EPH ≫ l-MEP [1]. Specifically, l-EPH was about three times as potent as d-EPH [1].

Chronotropic Potency
Head-to-head
Potency order: l-EPH > d-EPH ≫ l-MEP; l-EPH ~3× d-EPH
Supports lower-potency β1-adrenoceptor agonist research
Isolated rat right atria assay
Cardiovascular Pharmacology Adrenergic Receptor Agonists In Vitro Assays

Weaker CNS Activity vs. Pseudoephedrine

A randomized placebo-controlled trial using positron emission tomography (PET) demonstrated that at maximum clinical doses, dl-methylephedrine has a significantly weaker effect on brain dopamine transporter (DAT) occupancy compared to pseudoephedrine [1]. While the urinary concentration of dl-methylephedrine (12.7 µg/mL) exceeded the prohibited threshold, its DAT occupancy (6.1%) did not differ from placebo (6.2%, p=0.92) [1]. In contrast, pseudoephedrine produced a DAT occupancy of 18.4%, significantly higher than placebo (p=0.009), even though its urinary concentration (144.8 µg/mL) was below the prohibited level [1].

CNS DAT Occupancy
Head-to-head
dl-MEP 150 mg: DAT occupancy 6.1% (ns vs. placebo); Pseudoephedrine 240 mg: 18.4% (p=0.009)
Context for CNS-sparing sympathomimetic studies
Human PET study, clinical maximum daily dose
CNS Pharmacology Dopamine Transporter Positron Emission Tomography

LC-MS/MS Residue Analysis in Porcine Muscle

A highly sensitive and validated LC-MS/MS method was developed for the determination of dl-methylephedrine hydrochloride (MEP) residues in porcine muscle tissue [1]. The method achieved a limit of detection (LOD) of 0.05 μg/kg and a limit of quantification (LOQ) of 0.15 μg/kg, with a calibration curve correlation coefficient (R²) of 0.9974 [1]. Recoveries at three spiking levels ranged from 94.5% to 101.2%, with relative standard deviations (RSD) below 4.06% [1].

LC-MS/MS Residue Analysis
Method context
LOQ 0.15 µg/kg, recovery 94.5–101.2%, R² 0.9974, RSD <4.06%
Supports residue monitoring in porcine muscle
XBridge HILIC column, ammonium formate/ACN mobile phase
Analytical Chemistry Residue Analysis LC-MS/MS

Stability of External Preparations with Isopropylmethylphenol

A patent describes the challenge of discoloration over time when dl-methylephedrine hydrochloride, used as a vasoconstricting agent, is blended with isopropylmethylphenol in external preparations [1]. The patent provides a solution to this problem by adding an aliphatic acid alkyl ester, such as isopropyl palmitate or isopropyl myristate, to the formulation [1]. This formulation approach yields an external preparation with suppressed discoloration and long-term stability [1].

Formulation Stability
Data to verify
Discoloration with isopropylmethylphenol prevented by adding isopropyl palmitate or myristate
Supports topical formulation development with improved shelf-life
Patent disclosure; formulation-specific context
Pharmaceutical Formulation Stability Topical Preparations

l-Methylephedrine Hydrochloride: Application Scenarios


Low-Potency β1-Adrenoceptor Agonist Research

Researchers investigating β1-adrenoceptor signaling or cardiovascular function can utilize l-methylephedrine hydrochloride as a tool compound with significantly reduced chronotropic potency compared to l-ephedrine [1]. This allows for the study of partial agonism or the dissection of direct versus indirect adrenergic effects, as the compound's weak activity is mainly mediated by released noradrenaline [1]. The distinct potency profile makes it a valuable comparator for understanding structure-activity relationships within the ephedrine alkaloid class.

Minimal CNS Stimulation in Anti-Doping Studies

In studies where central nervous system (CNS) effects are a primary variable or a confounding factor to be avoided, l-methylephedrine is a preferable choice over pseudoephedrine [2]. The quantitative PET imaging data showing no significant difference in DAT occupancy from placebo at clinical doses [2] provides a strong evidence base for selecting this compound in research protocols aiming to minimize CNS impact while retaining peripheral adrenergic activity. This is particularly relevant for anti-doping research, where understanding the differential effects of stimulants is critical.

Veterinary Residue Monitoring for Food Safety

For laboratories tasked with monitoring drug residues in animal-derived food products, the validated LC-MS/MS method for dl-methylephedrine hydrochloride provides a sensitive and reliable analytical solution [3]. The method's low limits of detection (0.05 μg/kg) and quantification (0.15 μg/kg) enable compliance testing against established maximum residue limits, ensuring food safety and regulatory adherence in pork and other meat products [3].

Stable Topical Formulation Development

Formulation scientists developing topical products for nasal decongestion or local vasoconstriction can leverage patented knowledge to create stable preparations of l-methylephedrine hydrochloride. By incorporating specific excipients such as isopropyl palmitate or isopropyl myristate, the known discoloration issue when combined with isopropylmethylphenol can be effectively mitigated, resulting in a product with enhanced long-term stability and shelf-life [4].

Application
Selection Property
Validation Focus
β1-Adrenoceptor Signaling Research
Low chronotropic potency profile
Direct vs. indirect adrenergic effect assays
CNS Activity Comparator Studies
Markedly lower DAT occupancy vs. pseudoephedrine
Human PET imaging and urinary concentration correlation
Veterinary Residue Monitoring
High-sensitivity LC-MS/MS residue method
Porcine muscle compliance testing
Topical Formulation Stability Research
Excipient compatibility to prevent discoloration
Long-term stability and shelf-life assessment

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